molecular formula C14H26O2 B12658357 1-Methylnonyl methacrylate CAS No. 94159-14-5

1-Methylnonyl methacrylate

Cat. No.: B12658357
CAS No.: 94159-14-5
M. Wt: 226.35 g/mol
InChI Key: WFBABIZEXSULPX-UHFFFAOYSA-N
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Description

1-Methylnonyl methacrylate is an organic compound belonging to the methacrylate family. It is characterized by its ester functional group, which is derived from methacrylic acid. This compound is known for its applications in polymer chemistry, where it serves as a monomer for the synthesis of various polymers and copolymers. Its unique structure imparts specific properties to the resulting polymers, making it valuable in multiple industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylnonyl methacrylate can be synthesized through the esterification of methacrylic acid with 1-methylnonanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods: Industrial production of this compound often involves continuous flow processes to enhance efficiency and yield. The reaction between methacrylic acid and 1-methylnonanol is conducted in the presence of a catalyst, and the product is purified through distillation to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 1-Methylnonyl methacrylate undergoes various chemical reactions, including:

    Polymerization: It can polymerize to form homopolymers or copolymers with other monomers.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield methacrylic acid and 1-methylnonanol.

    Transesterification: It can undergo transesterification reactions with other alcohols to form different methacrylate esters.

Common Reagents and Conditions:

    Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are commonly used under thermal or UV conditions.

    Hydrolysis: Acidic or basic catalysts are used, with water as the hydrolyzing agent.

    Transesterification: Catalysts like sodium methoxide are used to facilitate the exchange of ester groups.

Major Products:

Scientific Research Applications

1-Methylnonyl methacrylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methylnonyl methacrylate primarily involves its polymerization behavior. The ester group in its structure allows it to undergo free radical polymerization, forming long polymer chains. The resulting polymers exhibit properties such as flexibility, toughness, and resistance to environmental factors. The molecular targets and pathways involved include the initiation, propagation, and termination steps of the polymerization process .

Comparison with Similar Compounds

    Methyl methacrylate: A widely used monomer with similar polymerization properties but different alkyl group.

    Butyl methacrylate: Another methacrylate ester with a butyl group, offering different mechanical properties.

    Ethyl methacrylate: Similar in structure but with an ethyl group, used in various polymer applications.

Uniqueness: 1-Methylnonyl methacrylate is unique due to its specific alkyl chain length, which imparts distinct properties to the resulting polymers. This makes it suitable for applications requiring specific mechanical and thermal characteristics .

Properties

CAS No.

94159-14-5

Molecular Formula

C14H26O2

Molecular Weight

226.35 g/mol

IUPAC Name

decan-2-yl 2-methylprop-2-enoate

InChI

InChI=1S/C14H26O2/c1-5-6-7-8-9-10-11-13(4)16-14(15)12(2)3/h13H,2,5-11H2,1,3-4H3

InChI Key

WFBABIZEXSULPX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C)OC(=O)C(=C)C

Origin of Product

United States

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